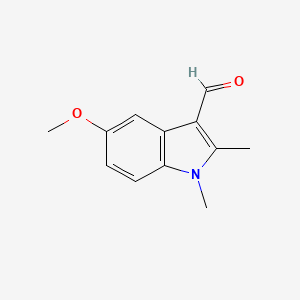

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The methoxy and dimethyl groups on the indole ring can influence the electronic and steric properties, potentially leading to unique reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. In the context of related compounds, the synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde involves a Skraup reaction followed by treatment with DMF-DMA and catalytic LiOH to provide an intermediate, which upon further processing yields the desired product . Similarly, 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde is synthesized through the reaction of indole-3-carbaldehyde with 4-methoxybenzyl chloride, followed by recrystallization . These methods highlight the use of electrophilic substitution and protective group strategies that could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. The addition of substituents like methoxy and dimethyl groups can alter the electronic distribution and steric hindrance, which in turn affects the molecule's reactivity and interaction with other molecules. For instance, the crystal structure of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and phenyl rings, which could be indicative of the spatial arrangement in similar compounds .

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. The nucleophilic substitution reaction is a key transformation, as demonstrated by 1-methoxy-6-nitroindole-3-carbaldehyde, which reacts regioselectively with nucleophiles at the 2-position to yield trisubstituted indoles . This suggests that the methoxy group in the 5-position of this compound could similarly direct nucleophilic substitution reactions at other positions on the indole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their functional groups. The presence of a methoxy group can increase the electron density on the indole ring, potentially affecting its hydrogen bonding capability and solubility. The dimethyl groups can add steric bulk, influencing the compound's crystallinity and melting point. The thermal stability of related compounds, such as the one formed from the condensation of 5-bromo-1H-indole-3-carbaldehyde, suggests that this compound could also exhibit good thermal stability .

Aplicaciones Científicas De Investigación

1. Nucleophilic Substitution Reactions in Indole Chemistry

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a significant electrophile in indole chemistry, reacting regioselectively with various nucleophiles to yield 2,3,6-trisubstituted indole derivatives. This reactivity makes it valuable in preparing novel pyrimido[1,2-a]indole derivatives and other complex indole structures (Yamada et al., 2009).

2. Synthesis and Reactions of Indole Derivatives

The compound plays a pivotal role in the synthesis and transformation of indole derivatives. It has been used in processes like the Vilsmeier reaction, leading to the formation of various indole-based compounds, which are essential in many chemical syntheses (Acheson et al., 1979).

3. Formation of Crystal Structures and Intermolecular Interactions

In crystallography, this compound contributes to the formation of unique molecular arrangements and intermolecular interactions. Studies have shown how molecules of derivatives of this compound pair and link by hydrogen bonds, forming intricate crystal structures (Ali et al., 2005).

4. Electrophilic Substitution Reactions

The compound's role as an electrophile in substitution reactions is noteworthy. It can undergo regioselective reactions at specific positions with different nucleophiles, leading to the formation of various substituted indole-3-carbaldehydes. These reactions are crucial for developing diverse indole-based pharmacological agents and other organic compounds (Yamada et al., 2012).

5. Chemical Synthesis and Characterization

Its usage in chemical synthesis extends to creating compounds with specific physical and chemical properties. The compound is essential in synthesizing and characterizing novel organic materials, especially those with potential pharmacological applications. Studies have demonstrated its versatility in forming various indole derivatives with unique spectroscopic and thermal characteristics (Barakat et al., 2017).

Mecanismo De Acción

Target of Action

5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives act as receptor agonists, stimulating the production of certain molecules within cells .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, often through their interactions with different receptors . For example, some indole derivatives have been found to inhibit the activity of certain enzymes, affecting the pathways these enzymes are involved in .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Propiedades

IUPAC Name |

5-methoxy-1,2-dimethylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-11(7-14)10-6-9(15-3)4-5-12(10)13(8)2/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLQQLFILGRXTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

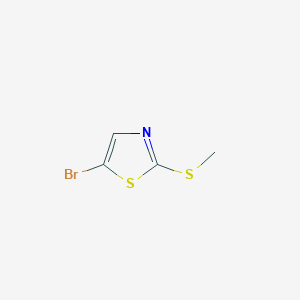

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3012933.png)

![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)

![Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B3012938.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B3012939.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)

![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)

![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)